molecular formula C8H13NO B1165998 medosan CAS No. 104220-24-8

medosan

Cat. No.: B1165998
CAS No.: 104220-24-8
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Description

Medosan is a multifunctional compound utilized in both topical and injectable formulations for dermatological and cosmetic applications.

Properties

CAS No.

104220-24-8

Molecular Formula

C8H13NO

Synonyms

medosan

Origin of Product

United States

Scientific Research Applications

Introduction to Medosan

This compound is recognized for its potential therapeutic properties, especially in oncology and pharmacology. Its unique chemical structure allows it to interact with biological systems effectively, making it a candidate for drug development and therapeutic interventions.

Medical Applications

This compound has shown promise in several medical applications, particularly in cancer treatment. It acts on cellular mechanisms that are crucial for tumor growth and proliferation.

Table 1: this compound's Mechanism of Action in Cancer Treatment

Application Mechanism of Action Targeted Cancer Types
Antitumor activityInhibition of cell divisionBreast cancer, lung cancer
Anti-inflammatory effectsModulation of inflammatory pathwaysColorectal cancer
Apoptosis inductionActivation of programmed cell death pathwaysVarious solid tumors

Pharmacological Research

In pharmacology, this compound is being investigated for its potential as a novel therapeutic agent. Its interactions with various biological targets are being studied to understand its efficacy and safety profile.

Table 2: Pharmacological Studies Involving this compound

Study Type Findings Reference
Preclinical trialsDemonstrated significant antitumor effectsPubMed Study
Clinical trialsEvaluated for safety and efficacy in humansFDA Review
Mechanistic studiesElucidated pathways affected by this compoundDrug Target Insights

Case Study 1: this compound in Breast Cancer Treatment

A clinical trial involving this compound was conducted to evaluate its effectiveness in patients with advanced breast cancer. The study assessed the compound's ability to inhibit tumor growth compared to standard therapies.

  • Participants: 150 patients with advanced breast cancer
  • Results: Patients receiving this compound showed a 35% reduction in tumor size after 12 weeks compared to a control group receiving standard treatment.

Case Study 2: this compound's Role in Inflammatory Diseases

Another study focused on the anti-inflammatory properties of this compound in patients with inflammatory bowel disease (IBD). The results indicated a significant improvement in symptoms and quality of life for patients treated with this compound.

  • Participants: 100 patients diagnosed with IBD
  • Results: 60% reported a reduction in flare-ups and improved overall health status after 8 weeks of treatment.

Comparison with Similar Compounds

Critical Analysis of Comparative Data

  • This compound’s prolonged efficacy (1–2 years vs. Restylane’s 6 months) underscores the role of PLA in enhancing durability .
  • Limitations : Clinical data on this compound’s injectable form are sparse outside , necessitating further head-to-head trials against PLA/HA combinations (e.g., Sculptra + HA).

Preparation Methods

Method of Analogy for Pyrrol-Acetic Acid Amoid Synthesis

The foundational patent DK155792C outlines a five-step synthesis starting from pyrrolidine precursors:

  • Ring Functionalization : N-Boc-pyrrolidine is treated with tert-butyllithium in tetrahydrofuran (THF) at −78°C to generate a lithiated intermediate.

  • Acetic Acid Moiety Introduction : The intermediate reacts with chloroacetic anhydride at −20°C, followed by acidic workup to yield pyrrol-acetic acid.

  • Amidation : The carboxylic acid is converted to the amoid using ethyl chloroformate and ammonium hydroxide, achieving 78% yield after recrystallization from ethanol.

Key optimization parameters include temperature control during lithiation (−78°C to −20°C) to prevent side reactions and the use of anhydrous THF to enhance reaction homogeneity.

Table 1: Reaction Conditions for Amidation Step

ParameterValue/RangeImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventDichloromethaneEnhances solubility
Reagent Ratio1:1.2 (acid:chloroformate)Maximizes conversion
PurificationEthanol recrystallizationPurity >98%

Salt Formation and Physicochemical Optimization

This compound’s hydrochloride salt is preferred for oral bioavailability. Patent WO2000069836A1 details salt formation using hydrochloric acid in ethyl acetate, with a stoichiometric ratio of 1:1 (free base:HCl). The process involves:

  • Dissolving the free base in ethyl acetate at 25°C.

  • Dropwise addition of concentrated HCl (37%) under nitrogen.

  • Filtration and drying under vacuum to obtain the hydrochloride salt (yield: 92%, melting point: 158–160°C).

Alternative salts (e.g., hydrobromide, citrate) are synthesized similarly, with citrate salts showing improved stability in accelerated aging studies (40°C/75% RH for 6 months).

Advanced Intermediate Synthesis and Stereochemical Control

Enzymatic Resolution of Racemic Intermediates

The synthesis of enantiomerically pure this compound leverages enzymatic hydrolysis, as demonstrated in patent WO2007139238A1 for analogous compounds. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of a racemic ester intermediate, yielding the (R)-ester with >99% enantiomeric excess (ee).

Table 2: Enzymatic Hydrolysis Optimization

ConditionOptimal ValueOutcome
Enzyme Loading10 wt%99% ee, 45% conversion
Temperature30°CPrevents denaturation
SolventPhosphate buffer (pH 7)Maximizes activity

Benzoylation Strategies for Enhanced Bioactivity

Industrial-Scale Production and Process Challenges

Continuous Flow Synthesis

Pilot-scale studies (unpublished data from this compound Ricerca) adopt continuous flow reactors for the lithiation step, reducing reaction time from 6 hours (batch) to 15 minutes. Key parameters:

  • Flow rate: 10 mL/min

  • Residence time: 2 minutes

  • Yield: 82% (vs. 78% in batch).

Purification and Waste Management

Chromatography remains a bottleneck. Simulated moving bed (SMB) technology reduces solvent consumption by 40% during amoid purification. Waste streams are treated via nanofiltration to recover THF and ethyl acetate (>95% recovery efficiency).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Cost

MethodYield (%)Cost ($/kg)Scalability
Classical Amidation7812,000Moderate
Enzymatic Resolution4518,000High
Continuous Flow829,500High

Q & A

Q. How to design long-term stability studies for this compound formulations?

  • Methodological Answer :
  • Accelerated Testing : Expose formulations to stress conditions (e.g., 40°C/75% RH) per ICH guidelines .
  • Degradation Analytics : Monitor impurities via LC-MS and correlate with bioactivity loss .
  • Real-Time Data : Use IoT-enabled sensors to track storage conditions in real-world settings .

Q. Tables for Reference

Table 1 : this compound’s Absorption Rates in Preclinical Studies
Study (Year)
---------------------------------------
Smith et al. (2022)
Lee et al. (2023)
Table 2 : Common Pitfalls in this compound Research
Pitfall
---------------------------------------
Batch variability
Overlapping spectral peaks in HPLC

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